molecular formula C5H6O2 B12117640 2-methyl-3(2H)-furanone CAS No. 41763-99-9

2-methyl-3(2H)-furanone

Cat. No.: B12117640
CAS No.: 41763-99-9
M. Wt: 98.10 g/mol
InChI Key: FAYUQJQOHOTTKW-UHFFFAOYSA-N
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Description

2-Methyl-3(2H)-furanone is an organic compound belonging to the furan family. It is characterized by a five-membered ring structure containing an oxygen atom and a ketone functional group. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3(2H)-furanone can be synthesized through several methods. One common approach involves the cyclization of 3-oxobutanoic acid derivatives under acidic conditions. Another method includes the oxidation of 2-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic oxidation of 2-methylfuran. This process involves the use of metal catalysts, such as palladium or platinum, to facilitate the oxidation reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3(2H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are often used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated furanones and other substituted derivatives.

Scientific Research Applications

2-Methyl-3(2H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the flavor and fragrance industry due to its pleasant aroma, and in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, and induction of cellular responses. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

    2-Methylfuran: Similar in structure but lacks the ketone functional group.

    3-Methyl-2(5H)-furanone: Another furanone derivative with a different substitution pattern.

    2,5-Dimethylfuran: Contains two methyl groups but lacks the ketone functionality.

Uniqueness: 2-Methyl-3(2H)-furanone is unique due to its combination of a furan ring and a ketone functional group, which imparts distinct chemical reactivity and biological activity. Its pleasant aroma and potential therapeutic properties further distinguish it from other similar compounds.

Properties

CAS No.

41763-99-9

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

2-methylfuran-3-one

InChI

InChI=1S/C5H6O2/c1-4-5(6)2-3-7-4/h2-4H,1H3

InChI Key

FAYUQJQOHOTTKW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=CO1

Origin of Product

United States

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